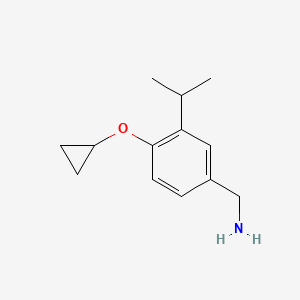

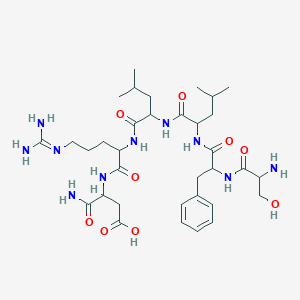

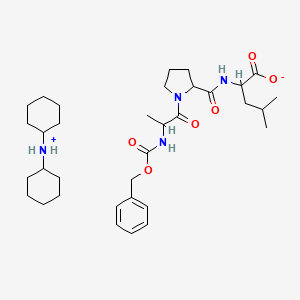

![molecular formula C35H36F2N8O9S2 B14803370 [2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)

[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isavuconazonium sulfate is a systemic antifungal medication belonging to the triazole class. It is marketed under the brand name Cresemba and is used to treat invasive aspergillosis and mucormycosis . This compound is a prodrug, which means it is converted into its active form, isavuconazole, in the body . Isavuconazonium sulfate can be administered orally or intravenously .

准备方法

The synthesis of isavuconazonium sulfate involves several steps. One efficient and practical method uses an anion exchange resin instead of sulfuric acid to introduce the bisulfate anion . This method has been optimized for industrial-scale production, achieving a high yield and purity . Another approach involves obtaining a trifluoroacetate salt of isavuconazonium and converting it to the sulfate salt in the presence of a compound containing a bisulfate ion . The process includes the use of microporous resins and lyophilization from the aqueous phase .

化学反应分析

Isavuconazonium sulfate undergoes various chemical reactions, primarily focusing on its conversion to isavuconazole. The prodrug is rapidly hydrolyzed in the blood by plasma esterases to produce isavuconazole . Isavuconazole then inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase . This inhibition leads to the accumulation of methylated sterol precursors and depletion of ergosterol, weakening the fungal cell membrane .

科学研究应用

Isavuconazonium sulfate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used to treat invasive fungal infections such as aspergillosis and mucormycosis . The compound’s broad-spectrum antifungal activity makes it effective against various yeasts, molds, and dimorphic fungi . Additionally, isavuconazonium sulfate is being studied for its potential use in preventing invasive fungal diseases in high-risk patients, such as those undergoing hematopoietic stem cell transplantation . Its predictable pharmacokinetics and fewer drug interactions compared to other antifungals make it a valuable option for managing complex fungal infections .

作用机制

Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed in the blood to its active form, isavuconazole . Isavuconazole inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by targeting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase . This inhibition disrupts the fungal cell membrane’s structure and function, leading to the accumulation of methylated sterol precursors and depletion of ergosterol . The weakened cell membrane ultimately results in the death of the fungal cells .

相似化合物的比较

Isavuconazonium sulfate is compared with other triazole antifungals such as voriconazole and posaconazole. While all three compounds have broad-spectrum antifungal activity, isavuconazonium sulfate offers several advantages. It has a more predictable pharmacokinetic profile, fewer drug interactions, and improved tolerability . Additionally, isavuconazonium sulfate does not require a cyclodextrin vehicle for intravenous administration, reducing the risk of nephrotoxicity . Other similar compounds include itraconazole and fluconazole, but isavuconazonium sulfate’s broader spectrum of activity and better safety profile make it a preferred choice for treating invasive fungal infections .

属性

分子式 |

C35H36F2N8O9S2 |

|---|---|

分子量 |

814.8 g/mol |

IUPAC 名称 |

[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22?,23?,35-;/m1./s1 |

InChI 键 |

LWXUIUUOMSMZKJ-DRQCEDIHSA-M |

手性 SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] |

规范 SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

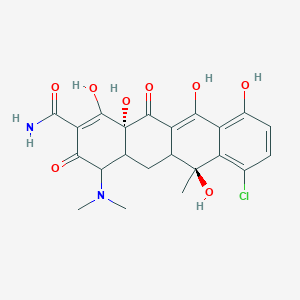

![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)

![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)

![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)